N-(Trifluoromethanesulfonyl)trifluoroacetamide
Overview
Description
N-(Trifluoromethanesulfonyl)trifluoroacetamide is a compound that is part of a class of organic super acids and their derivatives. These compounds are characterized by their strong electron-withdrawing groups and acidic properties. They are used in various chemical reactions and have unique physical and chemical properties due to the presence of multiple fluorine atoms.
Synthesis Analysis
The synthesis of related compounds has been achieved through one-pot reactions that proceed under mild conditions with good yields. For instance, salts of N-trifluoromethylsulfonyl derivatives have been synthesized by two different routes, leading to the formation of novel organic super acids . Another efficient synthesis method involves the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which are formed by reacting trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions .
Molecular Structure Analysis
The molecular structure of related trifluoromethylsulfonyl compounds has been determined using gas electron diffraction and theoretical methods. These compounds typically possess a single conformation with specific orientations of functional groups relative to the sulfur-oxygen double bond. The bond lengths and angles are critical in defining the conformational properties of these molecules .
Chemical Reactions Analysis
Compounds with N-(trifluoromethylsulfonyl) groups are key agents in the preparation of compounds with strong acidic properties. For example, the reaction of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride with N-nucleophiles readily forms corresponding amides, which are important in various chemical syntheses . Additionally, trifluoromethanesulfonyl hypofluorite, a related compound, has been synthesized and is notable for its reactivity, such as hydrolysis in base to give a mixture of gases and decomposition in the presence of CsF .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting and boiling points, are influenced by the presence of fluorine atoms. For example, trifluoromethanesulfonyl hypofluorite has a melting point of -87°C and an extrapolated boiling point of 0°C. The chemical properties, such as bond energies and reactivity towards hydrolysis and thermal decomposition, are also notable. The NMR spectrum of trifluoromethanesulfonyl hypofluorite reveals distinct signals for the CF3 and OF groups, indicating the unique electronic environment created by the fluorine atoms .
Scientific Research Applications
Applications in Organic Chemistry
N-(Trifluoromethanesulfonyl)trifluoroacetamide and related compounds, such as triflamides and triflimides, have significant applications in organic chemistry. They are used as reagents, efficient catalysts, or additives in numerous reactions. Their strong electron-withdrawing properties and high NH-acidity enable their use in various organic reactions, such as cycloaddition reactions, Friedel–Crafts reactions, and condensation reactions. Additionally, they act as a source of nitrogen in C-amination (sulfonamidation) reactions, producing useful building blocks in organic synthesis, catalysts, and ligands in metal complex catalysis (Moskalik & Astakhova, 2022).
Role in Nuclear Magnetic Resonance Spectrometry
Trifluoromethanesulfonyl chloride, a related compound, is utilized in fluorine-19 nuclear magnetic resonance (NMR) spectrometry for identifying oxygen, nitrogen, and sulfur functional groups. This reagent yields sulfonation products with active hydrogen-containing compounds and forms stable compounds with tertiary nitrogen bases, enhancing the understanding of organic structure and functionality (Shue & Yen, 1982).
Catalysis Applications
Scandium trifluoromethanesulfonate, another derivative, is a highly effective Lewis acid catalyst. It is used for acylation of alcohols with acid anhydrides and in esterification reactions. Its catalytic activity is particularly effective for macrolactonization of omega-hydroxy carboxylic acids, demonstrating its versatility in catalysis (Ishihara, Kubota, Kurihara & Yamamoto, 1996).
Synthesis of Trifluoromethyl Sulfones
Trifluoromethyl sulfones (triflones) are synthesized from sodium trifluoromethanesulfinate and alkyl bromides. This method is particularly powerful compared to other systems, demonstrating the application of trifluoromethanesulfonyl derivatives in the synthesis of useful intermediates for preparing olefins (Eugene, Langlois & Laurent, 1994).
Safety And Hazards
“N-(Trifluoromethanesulfonyl)trifluoroacetamide” causes skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .
properties
IUPAC Name |
2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6NO3S/c4-2(5,6)1(11)10-14(12,13)3(7,8)9/h(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBHDCZEADVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478087 | |
Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trifluoromethanesulfonyl)trifluoroacetamide | |
CAS RN |
151198-85-5 | |
Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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